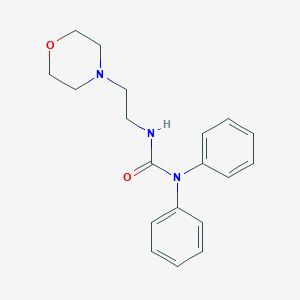
1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a sulfonyl group and a trifluoromethyl group, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxy-4-methylbenzenesulfonyl chloride and 3-(trifluoromethyl)aniline.
Formation of Intermediate: The first step involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with piperazine to form an intermediate sulfonamide.
Final Coupling: The intermediate is then coupled with 3-(trifluoromethyl)aniline under suitable conditions, such as the presence of a base like triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification Steps: Using techniques such as recrystallization or chromatography to purify the final product.
Scalability: Ensuring the process is scalable for large-scale production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogens, nitrating agents, or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups play crucial roles in its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylphenylsulfonyl)-4-(3-trifluoromethylphenyl)piperazine: Similar structure but lacks the methoxy groups.
1-(2,5-Dimethoxyphenylsulfonyl)-4-(3-trifluoromethylphenyl)piperazine: Similar but without the methyl group on the aromatic ring.
Uniqueness
1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O4S/c1-14-11-18(29-3)19(13-17(14)28-2)30(26,27)25-9-7-24(8-10-25)16-6-4-5-15(12-16)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSFLKGCNRZPDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,5-Dichlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503044.png)
![1-(2-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503047.png)
![1-(3-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503049.png)


![1-(3-Chloro-2-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B503054.png)

![2-chloro-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B503061.png)
![3,4,5-trimethoxy-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B503062.png)
![N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide](/img/structure/B503063.png)
